N-methylpyrazine-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
N-methylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C5H7N3O2S/c1-6-11(9,10)5-4-7-2-3-8-5/h2-4,6H,1H3 |
InChI Key |
OOXCQIFVGMCHIE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Methylpyrazine 2 Sulfonamide
Strategic Approaches to N-methylpyrazine-2-sulfonamide Synthesis
The construction of the this compound scaffold relies on established principles of sulfonamide bond formation, adapted to the specific reactivity of the pyrazine (B50134) ring system.
Classical Amine-Sulfonyl Chloride Coupling Strategies
The most traditional and widely practiced method for the synthesis of sulfonamides is the coupling of a sulfonyl chloride with an amine. ua.es In the context of this compound, this involves the reaction of pyrazine-2-sulfonyl chloride with methylamine (B109427). This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
The general reaction scheme is as follows: Pyrazine-2-sulfonyl chloride + CH₃NH₂ (Methylamine) → this compound + HCl
The pyrazine-2-sulfonyl chloride precursor can be prepared from 2-aminopyrazine through a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst.
Modern Synthetic Routes to Pyrazine-2-sulfonamide (B2682933) Architectures
Modern synthetic chemistry has sought to overcome the limitations of classical methods, which often require harsh conditions and the use of unstable reagents like sulfonyl chlorides. ua.es Advanced methodologies for constructing pyrazine-sulfonamide structures include transition-metal-catalyzed cross-coupling reactions. These methods can involve the coupling of pyrazine-based organometallic reagents with sources of sulfur dioxide or sulfonamide moieties. While specific examples for this compound are not extensively detailed in the literature, related syntheses of aryl and heteroaryl sulfonamides provide a blueprint for potential routes. semanticscholar.org For instance, palladium-catalyzed C-H sulfonamidation could offer a direct approach to functionalize the pyrazine ring. semanticscholar.org
One-Step and Multicomponent Reaction Methodologies for Sulfonamide Formation
One-pot syntheses and multicomponent reactions (MCRs) represent a significant advancement in efficiency and sustainability in chemical synthesis. nih.govrsc.org These strategies reduce the number of purification steps, save time, and minimize waste. ua.es For sulfonamide synthesis, MCRs can involve the combination of an amine, a source of sulfur dioxide (like sodium metabisulfite), and an organic halide or another suitable electrophile in a single reaction vessel. ua.esmdpi.com A plausible one-pot approach for this compound could involve an in-situ generation of the pyrazine sulfonyl intermediate followed by immediate reaction with methylamine. Copper-catalyzed three-component reactions of terminal alkynes, sulfonyl azides, and amines have also emerged as a powerful tool for generating N-sulfonyl amidines, which could be precursors or analogs. mdpi.com
Derivatization and Structural Modification of the this compound Core
The this compound molecule offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships and the development of new derivatives.
Modifications on the Pyrazine Ring System
The pyrazine ring is a π-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic substitution. slideshare.net Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. However, functionalization can be achieved through various chemical transformations. imist.ma For instance, halogenation can introduce reactive handles for subsequent cross-coupling reactions, allowing for the attachment of various substituents. Nucleophilic aromatic substitution (SNAr) is more facile, particularly if the ring is activated by electron-withdrawing groups or by N-oxidation. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiols.
Table 1: Potential Pyrazine Ring Modifications and Reagents
| Modification Type | Reagent/Condition | Potential Outcome |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) or Cl₂ | Introduction of Br or Cl atoms |
| Nitration | HNO₃/H₂SO₄ (harsh conditions) | Introduction of a nitro group |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-C bond formation, arylation |
| Buchwald-Hartwig | Amine, Pd catalyst | C-N bond formation, amination |
| Nucleophilic Sub. | NaOMe or other nucleophiles | Substitution of a leaving group |
Substituent Effects on the N-methyl Moiety
The N-methyl group of the sulfonamide can also be a point of modification, although this is less common than ring modifications. The electronic properties of substituents on the pyrazine ring can influence the acidity of the N-H proton in the parent sulfonamide and the reactivity of the N-methyl group. Electron-withdrawing groups on the pyrazine ring increase the acidity of the sulfonamide N-H, potentially facilitating deprotonation and subsequent alkylation or arylation reactions at the nitrogen atom. Computational studies on related sulfonamides have shown that the nature of the heterocyclic ring affects the electronic density at the nitrogen atom, which in turn influences properties like bond cleavage energies and potential for biodegradation. nih.gov Furthermore, exchanging the methyl group for other alkyl or aryl substituents can significantly impact the molecule's pharmacokinetic properties, as demonstrated in studies of other bioactive sulfonamides. nih.gov
Variations of the Sulfonamide Linkage and its Substituents
The properties of this compound can be finely tuned by introducing various substituents on both the pyrazine ring and the sulfonamide nitrogen. The synthesis of a series of substituted N-(pyrazin-2-yl)benzenesulfonamides has been reported, demonstrating the versatility of the sulfonamide linkage. These compounds are typically prepared by reacting a substituted benzenesulfonyl chloride with 2-aminopyrazine in a suitable solvent like pyridine or in the presence of a base such as triethylamine.
The general synthetic route involves the condensation of an appropriately substituted sulfonyl chloride with an aminopyrazine. This straightforward approach allows for the introduction of a wide array of functional groups on the benzene (B151609) ring, including amino, chloro, and methyl groups. For instance, the reaction of 4-aminobenzenesulfonyl chloride with 2-aminopyrazine yields 4-amino-N-(pyrazin-2-yl)benzenesulfonamide. Similarly, variations on the pyrazine ring, such as the introduction of a chlorine atom, can be achieved by using precursors like 2-amino-6-chloropyrazine. nih.gov
The reaction conditions for these syntheses are generally mild, often proceeding at room temperature or with gentle heating. The resulting N-(pyrazin-2-yl)benzenesulfonamide derivatives can be isolated and purified using standard laboratory techniques such as recrystallization.
A summary of representative N-(pyrazin-2-yl)benzenesulfonamide analogues is presented in the table below.
| Substituent on Pyrazine Ring | Substituent on Benzene Ring | Compound Name |
| H | 4-Amino | 4-amino-N-(pyrazin-2-yl)benzenesulfonamide |
| 6-Chloro | 4-Amino | 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide |
| H | 4-Methyl | 4-methyl-N-(pyrazin-2-yl)benzenesulfonamide |
| 6-Chloro | 4-Methyl | N-(6-chloropyrazin-2-yl)-4-methylbenzenesulfonamide |
| H | 4-Chloro | 4-chloro-N-(pyrazin-2-yl)benzenesulfonamide |
| 6-Chloro | 4-Chloro | 4-chloro-N-(6-chloropyrazin-2-yl)benzenesulfonamide |
Advanced Synthetic Techniques and Catalyst Development for this compound Analogues
Recent advances in organic synthesis have led to the development of more efficient and versatile methods for the preparation of sulfonamides, including those based on a pyrazine core. These advanced techniques often employ transition metal catalysts and embrace the principles of green chemistry.
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl sulfonamides. acs.orgmit.edunih.govnih.gov These methods offer a convergent approach, allowing for the coupling of diverse aryl precursors with a sulfonamide source, which is highly advantageous for creating libraries of analogues. A notable palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids, which can then react with amines to form the desired sulfonamides. acs.orgmit.edunih.govnih.gov This approach is tolerant of a wide range of functional groups and proceeds under mild conditions.
The functionalization of the pyrazine ring itself can also be achieved using transition metal-catalyzed cross-coupling reactions. rsc.orgscribd.com Techniques such as Suzuki, Stille, and Heck couplings allow for the introduction of various substituents onto the pyrazine core prior to the formation of the sulfonamide linkage. For instance, a bromo-substituted pyrazine can be coupled with an arylboronic acid in a Suzuki reaction to introduce an aryl group. This functionalized pyrazine can then be converted to its corresponding sulfonamide. The synthesis of complex marine natural products containing pyrazine moieties has demonstrated the power of palladium-catalyzed C-H activation and cross-coupling reactions to build intricate molecular architectures. mdpi.commdpi.com
In line with the growing emphasis on sustainable chemical processes, several green chemistry approaches have been developed for sulfonamide synthesis. researchgate.netacs.orgrsc.orgacs.orgrsc.orgtandfonline.comrsc.orgresearchgate.net These methods aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
One such approach is the use of environmentally benign solvents like water or deep eutectic solvents for the synthesis of sulfonamides. researchgate.netrsc.orgrsc.orgresearchgate.net For example, a facile synthesis of sulfonamides has been reported in water under dynamic pH control, which avoids the need for organic bases and simplifies product isolation to a mere filtration step. rsc.org
Flow chemistry has also emerged as a powerful tool for the eco-friendly synthesis of sulfonamides. acs.org This technique allows for a rapid and scalable production with minimized waste and enhanced safety. A continuous-flow process for the synthesis of a sulfonamide library has been developed, which utilizes polyethylene glycol (PEG) as a green co-solvent and allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides with simple work-up procedures. acs.org
Mechanosynthesis, or solvent-free synthesis using a ball mill, represents another green approach. rsc.org A one-pot, two-step mechanochemical method for the synthesis of sulfonamides from disulfides has been developed, which uses solid sodium hypochlorite (B82951) as the oxidant and avoids the use of bulk solvents. rsc.org
Furthermore, the development of recyclable catalysts, such as magnetite-immobilized nano-ruthenium, for the direct coupling of alcohols and sulfonamides represents a significant step towards a more sustainable synthesis of these important compounds. acs.org
Purification and Spectroscopic Characterization Methodologies
The purification of this compound and its analogues is typically achieved using standard chromatographic techniques. Column chromatography on silica gel is a common method for the separation of pyrazine derivatives from reaction mixtures. nih.govoup.comresearchgate.net The choice of eluent system, often a mixture of hexane and ethyl acetate, can be optimized to achieve efficient separation of closely related pyrazine compounds. nih.govoup.comresearchgate.netjasco.hu Other purification methods for pyrazines include liquid-liquid extraction and distillation. nih.govoup.comresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is also a valuable tool for the analysis and purification of pyrazines. tut.ac.jp
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of these compounds. nih.govnih.govresearchgate.net In the ¹H NMR spectrum of N-(pyrazin-2-yl)benzenesulfonamides, the sulfonamidic proton (SO₂NH) typically appears as a broad singlet in the downfield region (around 10-12 ppm in DMSO-d₆). The protons on the pyrazine ring give rise to characteristic signals in the aromatic region (around 8-9 ppm). nih.gov Two-dimensional NMR techniques, such as ROESY, can be used to study the spatial arrangement of the molecule, for instance, when complexed with other molecules. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. researchgate.netnih.gov Electrospray ionization (ESI) is a common technique for the analysis of sulfonamides. A characteristic fragmentation pathway for some aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which can provide valuable structural information. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful hyphenated techniques for the analysis of complex mixtures of pyrazines. nih.govscispace.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. nih.gov For N-(pyrazin-2-yl)benzenesulfonamides, characteristic absorption bands are observed for the N-H stretch of the sulfonamide (around 3100-2900 cm⁻¹), the aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and the asymmetric and symmetric S=O stretching vibrations of the sulfonyl group (around 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively). nih.gov
Other Spectroscopic Techniques: Other techniques such as FT-Raman spectroscopy and photoluminescence spectroscopy (fluorescence and phosphorescence) can also be employed for the detailed characterization of pyrazine and sulfonamide-containing compounds. chemrxiv.orgnih.gov
Structure Activity Relationship Sar Studies of N Methylpyrazine 2 Sulfonamide Derivatives
Systematic SAR Analysis of Pyrazine-2-sulfonamide (B2682933) Frameworks
A systematic analysis of the pyrazine-2-sulfonamide scaffold has revealed important insights into how structural modifications influence biological outcomes. This involves examining the impact of various substituents, the role of the pyrazine (B50134) ring's nitrogen atoms, and the compound's conformational preferences.
The nature and position of substituents on the pyrazine-2-sulfonamide framework have a profound effect on the biological potency and selectivity of these derivatives. Research has shown that even minor alterations can lead to significant changes in activity. nih.gov
For instance, in a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, the introduction of a 4-amino group on the benzene (B151609) ring resulted in compounds with good antitubercular activity against Mycobacterium tuberculosis. nih.gov Specifically, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide displayed notable efficacy. nih.gov This suggests that the amino group at this position is a key pharmacophoric feature for this particular biological target.
The influence of substituents is not limited to the benzene portion of the molecule. Modifications to the pyrazine ring itself are also crucial. For example, in a study of pyrazine-2-carboxylic acid amides, the presence of a 5-tert-butyl group on the pyrazine ring, combined with a 3,5-bis(trifluoromethyl)phenyl amide, led to the highest antituberculotic activity and lipophilicity. researchgate.netnih.gov This highlights the importance of bulky, lipophilic groups at the C-5 position of the pyrazine ring for enhancing antimycobacterial effects.
Furthermore, the nature of the linker connecting the pyrazine and aryl moieties plays a significant role. The isosteric replacement of an amide or retro-amide linker with a sulfonamide group has been investigated to understand its effect on anti-infective activity. nih.gov Such studies help in fine-tuning the electronic and conformational properties of the molecule to optimize interactions with biological targets.
The following table summarizes the impact of various substituents on the biological activity of pyrazine-2-sulfonamide derivatives based on reported findings:
Interactive Data Table: Impact of Substituents on Biological Activity| Compound/Derivative | Substituent(s) | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 4-amino on benzene ring | Antitubercular | Amino group is a key pharmacophore for activity. | nih.gov |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 4-amino on benzene ring, 6-chloro on pyrazine ring | Antitubercular | Combination of substituents enhances potency. | nih.gov |
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 5-tert-butyl and 6-chloro on pyrazine ring, 3,5-bis(trifluoromethyl)phenyl amide | Antitubercular, High Lipophilicity | Bulky, lipophilic groups on the pyrazine ring increase activity. | researchgate.netnih.gov |
| 6-(indol-2-yl)pyridine-3-sulfonamides | Various at indole (B1671886) N-1, C-5, C-6 and sulfonamide group | Hepatitis C (HCV) NS4B inhibition | Optimal combination of substituents improves pharmacokinetic profile. | nih.gov |
The nitrogen atoms within the pyrazine ring are fundamental to the molecule's ability to interact with biological targets. Their lone pairs of electrons can act as hydrogen bond acceptors, a critical interaction for ligand binding. The electron-withdrawing nature of the two nitrogen atoms creates an imbalanced electron density distribution in the ring, influencing its chemical reactivity and interaction potential. nih.gov
In many instances, one of the pyrazine nitrogen atoms is directly involved in coordinating with a metal ion at the active site of an enzyme. nih.gov This has been observed in complexes where the ligand acts as a bidentate, with both a pyrazine nitrogen and an azomethine nitrogen atom coordinating to the metal center. nih.gov The resulting chelation can stabilize the ligand-target complex, leading to enhanced biological activity.
Studies on pyrazine-containing ligands have shown that the distal (non-coordinating) nitrogen atom can also play a role, for instance, by engaging in intermolecular interactions that can affect solubility and aggregation. acs.org In some cases, the protonation of this distal nitrogen has been computationally predicted to enhance binding affinity to a target, although achieving this experimentally can be challenging. acs.org The strategic placement of nitrogen atoms within the heterocyclic core is therefore a powerful tool for modulating the electronic properties and biological function of these ligands. acs.orgnih.gov
The three-dimensional conformation of N-methylpyrazine-2-sulfonamide derivatives is a critical determinant of their biological activity. The relative orientation of the pyrazine ring, the sulfonamide bridge, and any appended aryl groups dictates how the molecule fits into the binding pocket of a target protein.
Rotational spectroscopy studies on related benzenesulfonamides have revealed that the sulfonamide group's conformation is influenced by nearby substituents. mdpi.com In the absence of ortho-substituents, the amino group of the sulfonamide tends to lie perpendicular to the benzene plane. mdpi.com However, the presence of an ortho-substituent, such as a methyl group, can induce a gauche orientation due to weak attractive interactions. mdpi.com This highlights that even subtle steric and electronic effects can alter the preferred conformation and, consequently, the biological activity.
The flexibility of the molecule, particularly the number of rotatable bonds, is another important factor. A higher degree of conformational freedom can be entropically unfavorable for binding, but it also allows the molecule to adopt the optimal geometry required for interaction with the target. For instance, in a series of sulfonamides derived from carvacrol, all derivatives satisfied Veber's criteria for drug-likeness, which includes having ten or fewer rotatable bonds, suggesting a balance between flexibility and pre-organization for binding. nih.gov
Computational methods, such as molecular docking, are often employed to predict the binding conformation of these ligands and to correlate it with their observed activity. These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex. nih.gov By understanding the preferred conformations and the energetic costs of adopting a bioactive conformation, researchers can design more rigid analogs that are pre-organized for binding, potentially leading to increased potency and selectivity.
Pharmacophore Modeling for this compound Ligands
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, this approach helps in designing new, potent, and selective ligands.
Pharmacophore models for sulfonamide-based ligands typically highlight several key features that are crucial for their interaction with biological targets. These often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For a set of N3-phenylpyrazinones with CRF1 antagonistic activity, a successful pharmacophore model was developed that consisted of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This specific arrangement of features was found to be critical for high-affinity binding to the corticotropin-releasing factor 1 receptor.
In the context of carbonic anhydrase inhibitors, the sulfonamide group itself is a well-established zinc-binding group (ZBG). nih.gov The nitrogen atom of the sulfonamide interacts directly with the zinc ion in the enzyme's active site, a fundamental interaction for inhibitory activity. nih.gov Therefore, any pharmacophore model for these inhibitors would include a feature representing this key interaction.
Beyond the core interactions, the spatial arrangement of other features, such as hydrophobic and aromatic moieties, is also critical for achieving potency and selectivity. These features guide the molecule to correctly orient within the binding site and make favorable contacts with surrounding amino acid residues.
The development of a predictive pharmacophore model typically begins with a set of known active compounds. nih.gov By aligning these molecules and identifying their common chemical features, a hypothesis about the necessary pharmacophoric elements can be generated. nih.gov These models can be created even when the 3D structure of the biological target is unknown, a practice known as ligand-based pharmacophore modeling. nih.gov
Once a pharmacophore model is developed, it is often validated using a test set of molecules with known activities to assess its predictive power. nih.gov A statistically significant correlation between the predicted and experimental activities indicates a robust and reliable model. nih.gov For example, a 3D-QSAR model based on a pharmacophore hypothesis for N3-phenylpyrazinones yielded a high squared predictive correlation coefficient, demonstrating its utility in predicting the activity of new compounds. nih.gov
These validated pharmacophore models serve as 3D search queries for virtual screening of large compound libraries to identify novel hits with the desired biological activity. nih.govnih.gov The identified hits can then be further evaluated using molecular docking and other computational methods before being synthesized and tested experimentally. nih.govnih.gov This integrated computational approach streamlines the drug discovery process, saving time and resources in the quest for new therapeutic agents.
Structure-Activity Relationship (SAR) in Specific Biological Contexts
Enzyme Inhibition SAR (e.g., Carbonic Anhydrases, DHPS, NAAA)
The sulfonamide group is a well-established pharmacophore known to interact with various enzymes, particularly metalloenzymes. For derivatives of this compound, SAR studies have illuminated key structural requirements for potent and selective enzyme inhibition.
Carbonic Anhydrases (CAs)
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.com The primary interaction involves the deprotonated sulfonamide nitrogen coordinating to the Zn(II) ion in the enzyme's active site. acs.orgresearchgate.net A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated for their inhibition of human CA (hCA) isoforms I, II, IX, and XII. acs.org Docking studies confirmed that these compounds bind by chelating the zinc ion via the deprotonated sulfonamide nitrogen. acs.org
The nature of substituents on the aromatic or heterocyclic rings attached to the sulfonamide core significantly influences inhibitory potency and isoform selectivity. researchgate.netnih.gov For instance, in a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, a 5-chloro-2-hydroxyphenyl substitution resulted in the most favorable inhibitory activity against the tumor-associated hCA IX isoform. acs.org In another study, phthalazine (B143731) sulfonamide derivatives were found to be highly active against hCA IX and hCA I, with potencies greater than the reference drug acetazolamide. nih.gov Similarly, other novel sulfonamide derivatives have shown potent inhibition of hCA I and II, with activity in the nanomolar range. acs.org
Dihydropteroate (B1496061) Synthase (DHPS)
The sulfonamide moiety is the key pharmacophore for inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.govnih.gov This pathway is a well-established target for antibacterial agents. Research into N-(pyrazin-2-yl)benzenesulfonamides has identified compounds with significant antitubercular activity, which is attributed to the inhibition of the folate pathway. nih.govnih.gov
The crucial structural feature for DHPS inhibition is the 4-aminobenzenesulfonamide core, which acts as a mimic of the natural substrate, p-aminobenzoic acid (pABA). nih.gov SAR studies on a series of substituted N-(pyrazin-2-yl)benzenesulfonamides revealed that compounds possessing this 4-amino group exhibited potent activity against Mycobacterium tuberculosis. nih.govnih.gov Specifically, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and its 6-chloro-pyrazine analogue showed good antitubercular activity, with docking studies confirming their potential to inhibit DHPS. nih.gov This highlights the necessity of the 4-amino group on the benzene ring for this specific mechanism of action.
N-Acylethanolamine Acid Amidase (NAAA)
N-Acylethanolamine acid amidase (NAAA) is a key enzyme in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). researchgate.net While direct SAR studies on this compound derivatives as NAAA inhibitors are not extensively documented in the reviewed literature, research on other classes of inhibitors provides insight into potential pharmacophoric requirements. Studies on pyrrolidine (B122466) amide derivatives have shown that small, lipophilic substituents on a terminal phenyl group are preferred for optimal potency. researchgate.net Conformationally restricted linkers between aromatic moieties were found to improve selectivity for NAAA over the related enzyme, fatty acid amide hydrolase (FAAH). researchgate.net These findings suggest that for pyrazine sulfonamides to be effective NAAA inhibitors, careful selection of substituents and linker conformation would be necessary to achieve both potency and selectivity.
Receptor Modulation SAR (e.g., NMDA Receptors)
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurological function. nih.gov Over-activation of NMDA receptors is implicated in various neurological disorders, making them a key therapeutic target. nih.gov
The di-aryl sulfonamide motif has emerged as a valuable structural feature in the design of negative allosteric modulators (NAMs) of the NMDA receptor. nih.gov A study focusing on the GluN2A-selective NAM, TCN-201, revealed that the sulfonamide linker allows for a unique π-π stacking interaction between the two adjacent aryl rings within the receptor's binding pocket. nih.govnih.gov This specific conformation is crucial for making important contacts with amino acid side chains. nih.govnih.gov
Inspired by this, researchers incorporated the aryl-sulfonamide linker into a different series of NMDA receptor modulators. nih.gov This modification was well-tolerated and, in some cases, enhanced the potency of the compounds. nih.gov This suggests that the N-(aryl)pyrazine-sulfonamide scaffold could be a promising starting point for developing novel NMDA receptor modulators, where the pyrazine ring serves as one of the aryl components. The ability of the sulfonamide linker to position the aromatic moieties for optimal interaction within the receptor binding site appears to be a key determinant of activity.
SAR for Anti-infective and Antitubercular Activity
Pyrazinamide, a pyrazine carboxamide, is a first-line drug for tuberculosis (TB), underscoring the importance of the pyrazine core in anti-infective agents. rsc.org Consequently, extensive SAR studies have been conducted on pyrazine derivatives, including those with sulfonamide linkers, to develop new and more effective antitubercular drugs. nih.gov
In a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, the linker connecting the pyrazine and benzene rings was found to be a critical determinant of activity. nih.gov While many compounds in this series showed weak antimycobacterial effects, two derivatives with a 4-aminobenzenesulfonamide structure displayed significant activity against M. tuberculosis H37Rv. nih.govnih.gov This highlights a specific pharmacophore for antitubercular action, likely involving DHPS inhibition.
For pyrazine carboxamide derivatives, substitutions on both the pyrazine and the N-aryl ring significantly impact activity. The introduction of a chlorine atom at the 5-position of the pyrazine ring often enhances activity. In one study, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly potent compound. The presence of an iodine atom at the 3-position of the phenyl ring was also found to be important for antimycobacterial activity.
Another series of N-benzylpyrazine-2-carboxamide derivatives showed that substituting a chlorine atom at the 6-position of the pyrazine ring with various n-alkylamines led to compounds with higher activity against M. tuberculosis H37Rv than the parent compound and pyrazinamide. In contrast, substitution at the 3-position resulted in inactive compounds, demonstrating the critical role of substituent placement on the pyrazine core.
Computational and Theoretical Chemistry Studies of N Methylpyrazine 2 Sulfonamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in predicting the molecular geometry, electronic properties, and reactivity of chemical compounds. For N-methylpyrazine-2-sulfonamide, these methods elucidate the interplay between the electron-withdrawing sulfonamide group and the aromatic pyrazine (B50134) ring, which is further influenced by the N-methyl group.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For compounds containing pyrazine and sulfonamide moieties, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize molecular geometry and calculate various electronic parameters. bendola.com
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. materialsciencejournal.org
In analyses of analogous thiophene (B33073) sulfonamides, the HOMO is typically localized over the aromatic and thiophene rings, while the LUMO is distributed across the sulfonamide portion. nih.gov For this compound, the HOMO is predicted to be concentrated on the electron-rich pyrazine ring, while the LUMO would likely be centered on the electron-deficient sulfonyl group and adjacent atoms. This distribution suggests that the pyrazine ring would act as the primary electron donor in reactions, while the sulfonamide moiety would be the electron acceptor.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights. While specific values for this compound are not published, data from related pyrazole-sulfonamide derivatives can offer a comparative perspective.
Table 1: Calculated Reactivity Descriptors for a Representative Pyrazole-Sulfonamide Analog
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -7.5 |
| LUMO Energy | ELUMO | - | -1.5 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 to 5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |
| Softness | S | 1 / (2η) | 0.20 to 0.25 |
| Electrophilicity Index | ω | χ² / (2η) | 3.2 to 5.0 |
Data is illustrative and based on findings for related sulfonamide heterocyclic compounds. Actual values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic interactions. libretexts.orguni-muenchen.de In an MEP map, red areas indicate negative electrostatic potential (electron-rich, attractive to electrophiles), while blue areas signify positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net
For this compound, the MEP map is expected to show strong negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazine ring. These regions represent the most likely sites for hydrogen bonding and coordination interactions. researchgate.netnih.gov Conversely, the hydrogen atoms, particularly the one on the sulfonamide nitrogen and those on the methyl group, would exhibit a positive electrostatic potential. This mapping is crucial for predicting how the molecule will orient itself when approaching a biological target. researchgate.net
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. nih.govnih.gov
Ligand-Protein Interaction Profiling and Binding Mode Prediction
Molecular docking studies on compounds containing pyrazine and sulfonamide functionalities have been widely reported, often revealing key binding interactions that contribute to their biological activity. jetir.orgacs.org The pyrazine ring is a versatile interaction moiety; its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-π stacking and hydrophobic interactions. researchgate.netacs.org A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) confirms that hydrogen bonding to a pyrazine nitrogen is the most frequent interaction. nih.gov
The sulfonamide group is a classic zinc-binding group in many enzyme inhibitors, such as those targeting carbonic anhydrases. nih.gov It typically coordinates to the active site zinc ion and forms a network of hydrogen bonds with surrounding amino acid residues. nih.gov
For this compound, a docked pose within a protein active site would likely involve:
Hydrogen bonding from the sulfonamide NH group to an acceptor residue.
Hydrogen bonding to the sulfonamide oxygen atoms from donor residues.
Hydrogen bonding to one or both pyrazine nitrogens from donor residues.
π-π stacking between the pyrazine ring and aromatic residues like phenylalanine, tyrosine, or histidine. researchgate.net
Hydrophobic interactions involving the methyl group and the pyrazine ring.
Table 2: Common Ligand-Protein Interactions for Pyrazine and Sulfonamide Scaffolds
| Interaction Type | Functional Group Involved | Common Interacting Residues |
|---|---|---|
| Hydrogen Bond (Acceptor) | Pyrazine Nitrogens, Sulfonyl Oxygens | His, Asn, Gln, Ser, Thr, Arg, Lys |
| Hydrogen Bond (Donor) | Sulfonamide N-H | Asp, Glu, Carbonyl backbones |
| π-π Stacking | Pyrazine Ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Pyrazine Ring, Methyl Group | Val, Leu, Ile, Ala, Met |
Active Site Characterization and Binding Energy Calculations
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other and the role of water molecules in mediating interactions. nih.gov
Binding free energy calculations, such as those using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, are then used to quantify the strength of the ligand-protein interaction. These calculations estimate the binding affinity (e.g., in kcal/mol), helping to rank potential inhibitors. nih.gov Docking studies of pyrazine sulfonamide derivatives into the active site of Mycobacterium tuberculosis L,D-transpeptidase-2 have shown strong binding affinities, suggesting their potential as antimicrobial agents. jetir.org Similarly, pyrazine-linked aminobenzamides have been studied as histone deacetylase (HDAC) inhibitors, with binding energies correlating well with their inhibitory activities. nih.gov While a specific binding energy for this compound is dependent on the target protein, values for related pyrazine sulfonamide inhibitors often fall in a favorable range, indicating potent binding. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are computational tools that correlate the structural or property-based features of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov For sulfonamide derivatives, these models are crucial for predicting their therapeutic potential and guiding the design of new, more effective drug candidates. nih.gov
The development of robust QSAR/QSPR models is a systematic process. For compounds like this compound, this involves calculating a wide array of molecular descriptors. These descriptors can be topological, encoding information about atomic adjacency and molecular branching; constitutional, relating to molecular composition; or physicochemical, such as logP and molar refractivity. nih.govnih.gov
Once descriptors are calculated for a series of related molecules, statistical methods such as stepwise multiple linear regression (S-MLR) or partial least squares (PLS) are employed to build a mathematical model that links these descriptors to a specific endpoint, such as inhibitory activity against an enzyme. nih.gov The validity and predictive power of these models are rigorously assessed using metrics like the coefficient of determination (r²), the cross-validated correlation coefficient (Q²), and the predictive r² (r²pred) for an external test set of compounds. nih.gov For instance, QSAR models developed for a series of arylsulfonamide hydroxamates achieved strong statistical parameters, indicating their reliability. nih.gov Similarly, QSPR models for antituberculosis drugs have been successfully developed using support vector regression, demonstrating high predictive accuracy for physical properties. nih.gov
Supramolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.orgnih.gov The analysis of these interactions is fundamental to understanding the solid-state properties of a compound, such as stability and solubility. For this compound, the key functional groups—the pyrazine ring, the N-H donor and O=S=O acceptors of the sulfonamide group—dictate its supramolecular architecture. nih.govnih.gov
The crystal structure of this compound is expected to be dominated by hydrogen bonds. The sulfonamide group provides a strong hydrogen bond donor (N-H) and two acceptors (sulfonyl oxygens), which can form robust N—H⋯O or N—H⋯N interactions. nih.govnih.gov The nitrogen atoms of the pyrazine ring are also potent hydrogen bond acceptors. nih.gov
In addition to classical hydrogen bonds, weaker interactions play a significant role. These include C—H⋯O and C—H⋯N hydrogen bonds, as well as π-π stacking interactions between the aromatic pyrazine rings. nih.govresearchgate.net Studies on structurally related pyrazine and sulfonamide compounds have shown that these interactions collectively direct the formation of complex three-dimensional supramolecular assemblies, often resulting in layered or herringbone architectures. nih.govresearchgate.net
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. nih.gov
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Interaction Type | Contribution in N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (%) nih.gov | Contribution in a Tetrakis-substituted Pyrazine (%) nih.gov | Contribution in {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) (%) researchgate.net |
| H···H | 53.8 | 63.3 | 51.2 |
| H···C/C···H | 21.7 | N/A | 12.3 |
| H···N/N···H | 13.6 | N/A | N/A |
| H···O/O···H | 10.8 | N/A | N/A |
| S···H/H···S | N/A | N/A | 11.8 |
| Cl···H/H···Cl | N/A | N/A | 13.9 |
This table illustrates typical interaction percentages found in related molecular crystals to infer the likely interaction landscape for this compound.
Theoretical Prediction of Biological Activity and ADME Properties (excluding clinical trials)
In silico methods are invaluable for the early-stage assessment of a compound's drug-likeness and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Web-based platforms like pkCSM and SwissADME are widely used to predict these characteristics from a molecule's structure, helping to identify promising candidates and flag potential liabilities before costly experimental work is undertaken. nih.govresearchgate.net
For this compound and its analogs, these tools can predict a range of crucial properties. Predictions for related sulfonamides suggest good oral bioavailability. nih.govrsc.org For instance, in silico analysis of sulfonamide-pyridine derivatives showed high human intestinal absorption. nih.gov The introduction of a methyl sulfonamide group has been shown to improve both solubility and permeability, potentially moving a compound from a less favorable to a more favorable Biopharmaceutical Classification System (BCS) class. rsc.org Theoretical predictions also cover metabolism, such as inhibition of cytochrome P450 (CYP) enzymes, and various toxicity endpoints. nih.govnih.gov
Table 2: Selected Theoretically Predicted Properties for this compound and Related Analogs
| Property | Predicted Value/Classification | Source |
| Physicochemical Properties | ||
| XlogP | -0.9 | uni.lu |
| logS (water solubility) | -3.77 | zju.edu.cn |
| Absorption | ||
| Human Intestinal Absorption | >90% (for related sulfonamides) | nih.gov |
| Caco-2 Permeability (log Papp) | >0.9 (for related sulfonamides) | nih.gov |
| Distribution | ||
| Predicted CCS ([M+H]⁺, Ų) | 132.5 | uni.lu |
| Metabolism | ||
| CYP2D6 Inhibitor | No (for related sulfonamides) | nih.gov |
| CYP3A4 Inhibitor | Yes (for related sulfonamides) | nih.gov |
| Toxicity | ||
| AMES Toxicity | Non-mutagen (for related sulfonamides) | nih.gov |
| hERG I Inhibitor | No (for related sulfonamides) | nih.gov |
Note: Data is a composite from predictions for the title compound uni.lu and closely related sulfonamide/pyrazine structures nih.govzju.edu.cn to provide a representative profile.
Emerging Research Directions and Future Perspectives for N Methylpyrazine 2 Sulfonamide
Exploration of Novel Therapeutic Targets for Pyrazine (B50134) Sulfonamides
While the sulfonamide class of drugs has a well-established history, primarily as antimicrobial agents targeting dihydropteroate (B1496061) synthase (DHPS), the research into pyrazine sulfonamides is uncovering a broader range of biological targets. nih.govnih.gov The pyrazine moiety offers unique structural features that can be tailored to interact with various enzymes and receptors, expanding the therapeutic potential far beyond its initial applications. nih.gov
Current research has identified several promising targets for novel sulfonamide-bearing derivatives:
Carbonic Anhydrases (CAs): These enzymes are crucial in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma and even some types of cancer. nih.gov Studies on sulfonamide-bearing pyrazolone (B3327878) derivatives have shown potent inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II), with inhibition constants (Kᵢ) in the nanomolar range. nih.gov
Cholinesterases (ChEs): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov Pyrazine-based molecules and sulfonamide derivatives have demonstrated significant inhibitory potential against these enzymes. nih.govdoaj.org For instance, certain pyrazine scaffolds have shown inhibitory concentrations (IC₅₀) against acetylcholinesterase that are more potent than the standard drug, donepezil. doaj.org
Tyrosine Kinases: These enzymes play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazine-based tyrosine kinase inhibitor, AKN-028, has shown promise in preclinical studies for treating acute myeloid leukemia (AML). nih.gov
α-Amylase: As a target for type 2 diabetes, inhibition of α-amylase can help control post-prandial hyperglycemia. Piperazine (B1678402) sulfonamide analogs have been synthesized and shown to have significant α-amylase inhibitory activity. nih.gov
The following table summarizes the inhibitory activities of various pyrazine and sulfonamide derivatives against different therapeutic targets.
| Compound Class | Target Enzyme | Inhibition Values | Reference |
| Sulfonamide-bearing Pyrazolones | hCA I | Kᵢ: 18.03–75.54 nM | nih.gov |
| Sulfonamide-bearing Pyrazolones | hCA II | Kᵢ: 24.84–85.42 nM | nih.gov |
| Sulfonamide-bearing Pyrazolones | AChE | Kᵢ: 7.45–16.04 nM | nih.gov |
| Pyrazine-based Scaffolds | AChE | IC₅₀: 2.10–7.30 µM | doaj.org |
| Piperazine Sulfonamide Analogs | α-Amylase | IC₅₀: 1.571–3.98 µM | nih.gov |
Design and Synthesis of Advanced N-methylpyrazine-2-sulfonamide Conjugates and Hybrid Molecules
To enhance the therapeutic efficacy and target specificity of this compound, researchers are increasingly focusing on the design and synthesis of molecular conjugates and hybrids. nih.gov This strategy involves chemically linking the pyrazine sulfonamide core to other pharmacologically active scaffolds, aiming to create synergistic effects or multi-target drugs. nih.gov
The synthesis of these advanced molecules often involves multi-step reactions. For example, pyrazine sulfonamides have been synthesized and subsequently coupled with other heterocyclic systems like thienopyrimidine. researchgate.netmdpi.com This hybridization can lead to compounds with a broader spectrum of activity. mdpi.com Another approach involves creating hybrid compounds by combining benzene (B151609) sulfonamides with piperazine derivatives, which has resulted in molecules with significant antioxidant and enzyme inhibitory properties. nih.gov
The rationale behind creating these hybrid molecules includes:
Improving Target Affinity and Selectivity: By combining pharmacophores, the resulting molecule may bind more effectively and selectively to its intended biological target.
Overcoming Drug Resistance: Hybrid drugs can act on multiple targets or through different mechanisms, making it more difficult for resistance to develop.
Enhancing Pharmacokinetic Properties: Molecular modification can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Application of Chemoinformatics and Artificial Intelligence in Pyrazine Sulfonamide Discovery
The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the development of pyrazine sulfonamides is no exception. nih.govnih.gov These computational tools can significantly accelerate the process of identifying and optimizing new drug candidates by analyzing vast amounts of chemical and biological data. nih.gov
Key applications in this area include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This allows researchers to predict the activity of novel, unsynthesized pyrazine sulfonamide derivatives and prioritize the most promising candidates for synthesis and testing.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. doaj.org Molecular docking studies have been instrumental in understanding the binding interactions of pyrazine-based compounds with the active sites of enzymes like acetylcholinesterase and dihydrofolate reductase. doaj.orgmdpi.com
Virtual Screening: Large databases of chemical compounds can be computationally screened against a specific biological target to identify potential hits. nih.gov This approach has been used to identify potential antitubercular drugs by screening FDA-approved drugs against crucial protein targets of Mycobacterium tuberculosis. digitellinc.com
De Novo Drug Design: AI algorithms can design entirely new molecules with desired pharmacological properties. researchgate.net These generative models can explore a vast chemical space to propose novel pyrazine sulfonamide structures that are optimized for activity and drug-likeness.
The use of AI and chemoinformatics not only speeds up the discovery process but also provides deep molecular insights into drug-target interactions, guiding the rational design of more effective and safer therapeutic agents. nih.gov
Investigation of Resistance Mechanisms and Strategies for Overcoming Resistance
A significant challenge in the clinical use of sulfonamides is the development of bacterial resistance. nih.govresearchgate.net The primary mechanism of resistance involves genetic alterations in the drug's target, the enzyme dihydropteroate synthase (DHPS). nih.govdtic.mil
Mechanisms of sulfonamide resistance include:
Target Modification: Bacteria can acquire mutations in the folP gene, which codes for DHPS. biorxiv.org These mutations can reduce the binding affinity of the sulfonamide inhibitor to the enzyme without significantly compromising the enzyme's natural function. dtic.milbiorxiv.org
Horizontal Gene Transfer: A more common mechanism in pathogenic bacteria is the acquisition of foreign genes, such as sul1 and sul2, via plasmids. nih.govresearchgate.net These genes encode for highly resistant variants of the DHPS enzyme that are largely insensitive to sulfonamides. nih.govbiorxiv.org
Target Bypass/Replacement: Bacteria can acquire alternative genes that fulfill the same function as the inhibited target. For instance, the acquisition of drug-resistant dihydrofolate reductase (DHFR) and DHPS genes can confer resistance to trimethoprim (B1683648) and sulfonamides, respectively. nih.gov
To counter these resistance mechanisms, several strategies are being explored:
Development of Novel Inhibitors: Designing new pyrazine sulfonamides that can effectively inhibit the resistant forms of DHPS.
Combination Therapy: Using sulfonamides in conjunction with other drugs, such as trimethoprim, which inhibits a different enzyme in the same metabolic pathway (folic acid synthesis). drugbank.comdrugbank.com This synergistic approach can be more effective and slow the development of resistance.
Hybrid Molecules: As mentioned earlier, creating hybrid compounds that possess multiple mechanisms of action can be a powerful strategy to overcome resistance.
Potential for this compound as a Pharmacological Tool in Biological Research
Beyond its potential as a therapeutic agent, this compound and its analogs can serve as valuable pharmacological tools for basic biological research. Due to their ability to selectively inhibit specific enzymes, these compounds can be used as chemical probes to investigate the roles of these enzymes in various cellular processes and disease models.
For example, a potent and selective inhibitor of a particular carbonic anhydrase isoenzyme could be used to elucidate the specific physiological functions of that isoenzyme. Similarly, pyrazine sulfonamides targeting specific kinases could help to dissect complex cell signaling pathways. nih.gov The development of these molecules as research tools requires a deep understanding of their structure-activity relationships to ensure high potency and selectivity for their intended target. nih.gov
By providing a means to chemically modulate the activity of specific proteins, this compound and related compounds can contribute significantly to our fundamental understanding of biology and disease, which in turn can pave the way for the identification of new drug targets and therapeutic strategies.
Q & A
Q. What are the key challenges in synthesizing N-methylpyrazine-2-sulfonamide, and how can they be methodologically addressed?
Synthesizing this compound involves multi-step processes, including pyrazine ring formation, sulfonamide coupling, and functional group modifications. A common challenge is achieving high yields during sulfonamide coupling due to steric hindrance or competing side reactions. To mitigate this:
- Use controlled stoichiometry of sulfonyl chloride and amine intermediates (e.g., 1.2:1 molar ratio) to minimize unreacted starting materials .
- Employ polar aprotic solvents (e.g., DMF or DCM) with bases like triethylamine (TEA) to enhance nucleophilicity of the amine group .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers confirm the structural integrity and purity of this compound?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm methyl and sulfonamide group integration (e.g., methyl protons at δ 2.4–2.6 ppm; sulfonamide NH at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) within ±2 ppm accuracy .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with methanol/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
SAR studies focus on modifying substituents to enhance target binding or selectivity:
- Pyrazine Ring Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at position 5 to improve interactions with hydrophobic enzyme pockets (e.g., dihydrofolate reductase) .
- Sulfonamide Linker Optimization : Replace methyl groups with bulkier alkyl chains (e.g., cyclopropyl) to reduce off-target effects while maintaining solubility .
- Biological Testing : Screen analogs against enzyme targets (e.g., DHPS, DHFR) using fluorescence-based assays and validate via molecular docking (e.g., AutoDock Vina) to prioritize candidates .
Q. What experimental strategies resolve contradictory data in enzyme inhibition assays for sulfonamide derivatives?
Discrepancies in IC values or inhibition mechanisms often arise from assay conditions or compound stability:
- Standardize Assay Conditions : Use consistent buffer pH (e.g., Tris-HCl pH 7.4), temperature (25°C), and cofactor concentrations (e.g., NADPH for DHFR) .
- Investigate Binding Kinetics : Apply isothermal titration calorimetry (ITC) to quantify enthalpy changes during enzyme-inhibitor interactions .
- Crystallographic Validation : Resolve X-ray structures of enzyme-inhibitor complexes (e.g., PDB ID: A1BXE) to identify critical hydrogen bonds or steric clashes .
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Salt Formation : Synthesize sodium or hydrochloride salts to improve aqueous solubility (e.g., 4-amino-N-pyrazinyl benzenesulfonamide sodium salt) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in physiological conditions .
- Pharmacokinetic Profiling : Conduct in vitro metabolic stability assays using liver microsomes and correlate with logP values (target logP <3) .
Data Contradiction Analysis
Q. How should researchers address variability in antimicrobial activity data across sulfonamide derivatives?
Variability may stem from differences in bacterial strain resistance or compound permeability:
- Strain-Specific Testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains using agar dilution methods .
- Efflux Pump Inhibition : Co-administer derivatives with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify compound uptake in bacterial cells .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
